2-Isobutyl-4-nitrophenol
Description
2-Isobutyl-4-nitrophenol is a phenolic compound featuring a nitro group at the para position (C4) and an isobutyl group at the ortho position (C2) on the aromatic ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The isobutyl group (‑CH₂CH(CH₃)₂) imparts significant steric bulk and hydrophobicity, distinguishing it from simpler nitrophenol derivatives.
Properties
CAS No. |
91012-83-8 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-8-6-9(11(13)14)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3 |
InChI Key |
KUXCNLALBPWCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of isobutylbenzene to introduce the nitro group, followed by the hydroxylation of the benzene ring to form the phenol derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Isobutyl-4-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Isobutyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer research. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Isobutyl-4-nitrophenol with key structurally related nitrophenol derivatives, emphasizing substituent effects:
Reactivity and Chemical Behavior
- Hydrophobicity: The isobutyl group in 2-Isobutyl-4-nitrophenol enhances lipophilicity compared to polar derivatives like 2-(Hydroxymethyl)-4-nitrophenol . This property may improve membrane permeability in biological systems.
- Electron-Withdrawing Effects: The nitro group at C4 stabilizes the phenoxide ion, increasing acidity (pKa ~7–8, estimated). However, steric hindrance from the isobutyl group may reduce nucleophilic substitution rates compared to smaller substituents (e.g., -CH₂Cl in 2-(Chloromethyl)-4-nitrophenol) .
- Biological Activity: While 2-(Hydroxymethyl)-4-nitrophenol exhibits antimicrobial effects , chloro derivatives (e.g., 2-Chloro-4-nitrophenol) show higher toxicity, likely due to halogen-mediated bioaccumulation . The isobutyl variant’s bioactivity remains speculative but could align with nitrophenol-based agrochemicals.
Biological Activity
2-Isobutyl-4-nitrophenol (IBN) is an organic compound known for its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of IBN, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, as well as its mechanisms of action and potential applications.
2-Isobutyl-4-nitrophenol is characterized by the presence of an isobutyl group and a nitro group attached to a phenolic structure. Its unique structure contributes to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that IBN exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves the reduction of the nitro group to form reactive intermediates that disrupt cellular processes in microorganisms.
- Case Study : A study demonstrated that IBN showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with metabolic functions.
2. Anti-inflammatory Effects
IBN has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation.
- Research Findings : In a murine model of inflammation induced by carrageenan, IBN significantly reduced paw edema compared to control groups. This effect was associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.
3. Cytotoxicity and Anticancer Activity
The cytotoxic effects of IBN have been evaluated in various cancer cell lines, showing promising results.
- Experimental Data : In vitro studies revealed that IBN induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent anticancer effect.
The biological activity of 2-Isobutyl-4-nitrophenol is primarily attributed to its ability to form reactive oxygen species (ROS) upon reduction of the nitro group. These ROS can cause oxidative stress within cells, leading to apoptosis in cancer cells and disruption of microbial membranes.
Comparative Analysis
The following table summarizes the biological activities of 2-Isobutyl-4-nitrophenol compared to related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 2-Isobutyl-4-nitrophenol | Moderate | Significant | 15 µM |
| 4-Nitrophenol | Low | Moderate | 50 µM |
| 2-Isobutylphenol | Low | Low | >100 µM |
Applications
Given its biological properties, 2-Isobutyl-4-nitrophenol has potential applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
